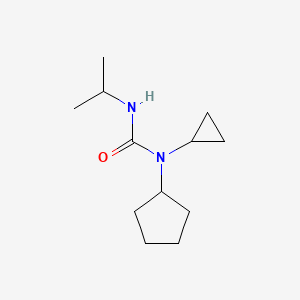
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent plant growth regulator that can promote cell division, delay senescence, enhance fruit set, and increase yield. In recent years, CPPU has gained increasing attention due to its potential applications in agriculture and horticulture.
Wirkmechanismus
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea acts as a cytokinin analog and binds to cytokinin receptors, leading to the activation of downstream signaling pathways. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can induce the expression of genes involved in cell division, differentiation, and stress responses. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can also modulate the levels of other plant hormones, such as auxins, gibberellins, and abscisic acid. The exact mechanism of action of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can have various biochemical and physiological effects on plants, depending on the concentration and timing of application. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can increase the activity of antioxidant enzymes, such as superoxide dismutase, catalase, and peroxidase, and reduce the levels of reactive oxygen species. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can also enhance the accumulation of soluble sugars, organic acids, and amino acids, which can improve the flavor and nutritional quality of fruits. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can affect the expression of genes involved in hormone biosynthesis, transport, and signaling, which can have cascading effects on plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has several advantages for lab experiments, such as its high potency, stability, and specificity. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can be applied at low concentrations and can have rapid and visible effects on plant growth and development. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can also be easily applied by foliar spray, which is a non-invasive and efficient method. However, 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea also has some limitations, such as its high cost, potential toxicity, and lack of regulatory approval for commercial use. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea also needs to be carefully dosed and timed to avoid adverse effects on plant growth and development.
Zukünftige Richtungen
There are several future directions for 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea research. Firstly, the molecular mechanism of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea action needs to be further elucidated, including the identification of its target proteins and downstream signaling pathways. Secondly, the potential applications of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea in crop improvement and stress tolerance need to be explored, including its effects on drought, salinity, and temperature stress. Thirdly, the safety and environmental impacts of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea need to be evaluated, including its potential toxicity to non-target organisms and its persistence in soil and water. Fourthly, the synthesis method of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea needs to be optimized for cost-effectiveness and scalability, to enable its wider application in agriculture and horticulture. Finally, the regulatory approval and commercialization of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea need to be addressed, to ensure its safe and sustainable use in the future.
Synthesemethoden
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can be synthesized by reacting cyclopropylamine with cyclopentanone in the presence of an acid catalyst, followed by reaction with isobutyl chloroformate and propan-2-amine. The final product is obtained after purification by column chromatography. The purity of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea is crucial for its biological activity, and therefore, the synthesis method needs to be carefully optimized.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been extensively used in plant research to study its effects on growth, development, and yield. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been shown to promote cell division and differentiation, enhance photosynthesis, delay leaf senescence, and increase fruit size and quality. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been used in various crops, including grapes, kiwifruit, apple, pear, peach, tomato, cucumber, and tobacco. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has also been used to improve the rooting of cuttings and to induce the formation of adventitious buds.
Eigenschaften
IUPAC Name |
1-cyclopentyl-1-cyclopropyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)13-12(15)14(11-7-8-11)10-5-3-4-6-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYXBDFRACENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C1CCCC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
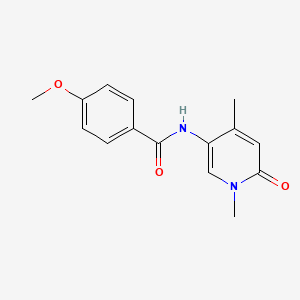
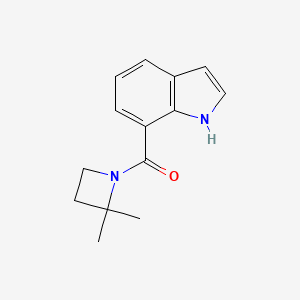
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
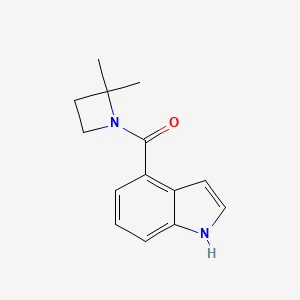
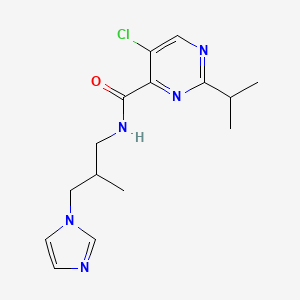
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)